Side-Product Suppression: Alkylation Selectivity vs. AlCl₃, BF₃, HF, and H₂SO₄
In intermolecular aromatic alkylation with activated alkyl halides, alkenes, or tosylates, p-toluenesulfonic acid monohydrate (TsOH) exhibited minimal formation of undesired side products from transalkylation and polymerization compared to conventional Friedel-Crafts catalysts. The study explicitly states that 'the extent of the formation of undesired products from side reactions such as transalkylation, polymerization, etc. was minimal with the TsOH-catalyzed reaction' relative to AlCl₃, BF₃, HF, and concentrated H₂SO₄ [1].
| Evidence Dimension | Side-product formation (transalkylation, polymerization) |
|---|---|
| Target Compound Data | Minimal (qualitative) |
| Comparator Or Baseline | AlCl₃, BF₃, HF, concentrated H₂SO₄: significant side-product formation |
| Quantified Difference | Qualitative reduction in undesired byproducts; no quantitative yield difference provided in abstract |
| Conditions | Intermolecular coupling of aromatic nucleus with activated alkyl halides, alkenes, or tosylates; mild conditions; open atmosphere |
Why This Matters
Reduced side-product formation translates to higher isolated yields of the target alkylation product, lower purification costs, and reduced hazardous waste generation—directly impacting process economics and sustainability.
- [1] Mahindaratne, M. P. D.; Wimalasena, K. Detailed Characterization of p-Toluenesulfonic Acid Monohydrate as a Convenient, Recoverable, Safe, and Selective Catalyst for Alkylation of the Aromatic Nucleus. J. Org. Chem. 1998, 63 (9), 2858–2866. View Source
